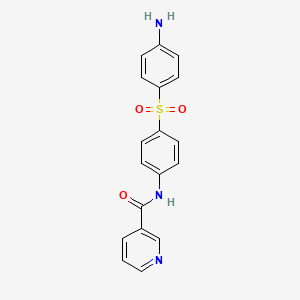
2,4-cis-Gigantecinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-cis-Gigantecinone is a bioactive nonadjacent bis-tetrahydrofuran annonaceous acetogenin. It is isolated from the bark of Goniothalamus giganteus, a plant species found in Thailand .
Vorbereitungsmethoden
2,4-cis-Gigantecinone is typically isolated using bioactivity-directed fractionation from the bark of Goniothalamus giganteus . A key step in determining its absolute stereochemistry involves the preparation of 1,4-diol formaldehyde acetal derivatives . The advanced Mosher ester method and circular dichroism are used to reveal the absolute stereochemistry, which supports a common biogenetic origin with gigantecin .
Analyse Chemischer Reaktionen
2,4-cis-Gigantecinone undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2,4-cis-Gigantecinone has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2,4-cis-Gigantecinone involves its interaction with cellular targets, leading to cytotoxic effects. It has been shown to induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways . The compound’s molecular targets include various proteins involved in cell survival and apoptosis .
Vergleich Mit ähnlichen Verbindungen
2,4-cis-Gigantecinone is similar to other bis-tetrahydrofuran acetogenins, such as 4-deoxygigantecin and isoannonacin . it is unique due to its specific stereochemistry and potent cytotoxicity against certain cancer cell lines . Other similar compounds include longimicin C and gigantecin, which share structural similarities but differ in their bioactivity and molecular targets .
Eigenschaften
CAS-Nummer |
196090-62-7 |
|---|---|
Molekularformel |
C37H66O8 |
Molekulargewicht |
638.9 g/mol |
IUPAC-Name |
(3R,5R)-5-[5-[(2R)-5-[(1S,4R)-1,4-dihydroxy-4-[(2R)-5-(1-hydroxytridecyl)oxolan-2-yl]butyl]oxolan-2-yl]pentyl]-3-(2-oxopropyl)oxolan-2-one |
InChI |
InChI=1S/C37H66O8/c1-3-4-5-6-7-8-9-10-11-15-18-31(39)35-23-24-36(45-35)33(41)21-20-32(40)34-22-19-29(43-34)16-13-12-14-17-30-26-28(25-27(2)38)37(42)44-30/h28-36,39-41H,3-26H2,1-2H3/t28-,29+,30+,31?,32-,33+,34?,35?,36+/m0/s1 |
InChI-Schlüssel |
SIKLPUJCNJTZFZ-BFLXYPRSSA-N |
Isomerische SMILES |
CCCCCCCCCCCCC(C1CC[C@@H](O1)[C@@H](CC[C@@H](C2CC[C@H](O2)CCCCC[C@@H]3C[C@@H](C(=O)O3)CC(=O)C)O)O)O |
Kanonische SMILES |
CCCCCCCCCCCCC(C1CCC(O1)C(CCC(C2CCC(O2)CCCCCC3CC(C(=O)O3)CC(=O)C)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-N-[4-(aminomethyl)phenyl]-4-N-[4-[(1-methylpyridin-1-ium-3-yl)carbamoyl]phenyl]benzene-1,4-dicarboxamide;4-methylbenzenesulfonic acid](/img/structure/B12808412.png)







